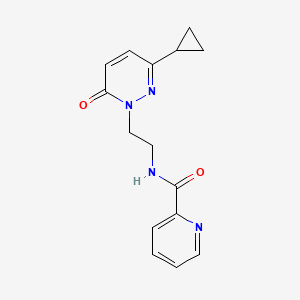

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide

Description

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c20-14-7-6-12(11-4-5-11)18-19(14)10-9-17-15(21)13-3-1-2-8-16-13/h1-3,6-8,11H,4-5,9-10H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYZGFDFHGAVLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 298.35 g/mol. Its structure features a pyridazine ring, which is known for its biological activity, and a picolinamide moiety that may contribute to its pharmacological properties.

Research indicates that this compound exhibits several mechanisms of action:

- Cell Cycle Arrest : The compound induces G1 phase cell cycle arrest, which is crucial for halting the proliferation of cancer cells.

- Apoptosis Induction : It has been shown to trigger apoptotic pathways in various cancer cell lines, leading to programmed cell death.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in tumor growth and progression, although further research is required to elucidate these pathways.

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

- Antitumor Activity : The compound has shown promising results against several cancer cell lines, including breast and lung cancer. For instance, it exhibited an IC50 value in the low micromolar range, indicating potent antitumor effects.

- Antimicrobial Properties : Some studies suggest that it may possess antimicrobial activity against certain bacterial strains, although this area requires more comprehensive investigation.

In Vivo Studies

Animal model studies have provided insights into the compound's therapeutic potential:

- Tumor Growth Inhibition : In vivo experiments indicated significant tumor growth inhibition when administered to mice bearing xenograft tumors. The compound was well-tolerated at therapeutic doses, with minimal side effects observed.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Guo et al. (2023) | Demonstrated significant apoptosis induction in breast cancer cell lines (IC50 = 5 µM). |

| Ibrahim et al. (2023) | Reported G1 phase arrest in lung cancer cells with a notable decrease in cell viability (IC50 = 4 µM). |

| Chung et al. (2023) | Found antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |

Safety Profile

Preliminary toxicological assessments indicate that this compound has a favorable safety profile. No significant adverse effects were noted in animal models at therapeutic doses. However, comprehensive toxicological studies are necessary to establish its safety for clinical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.